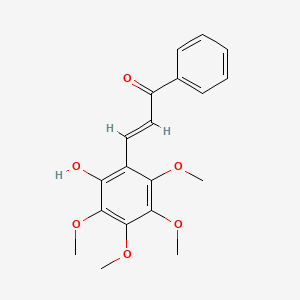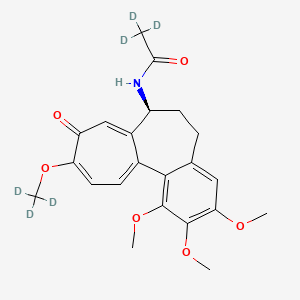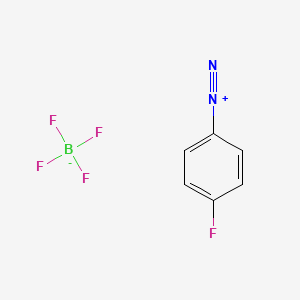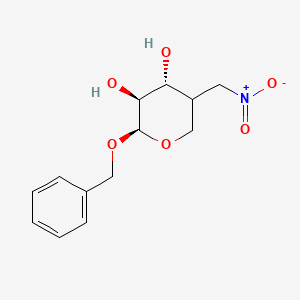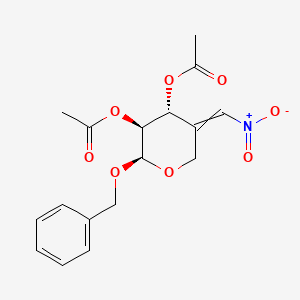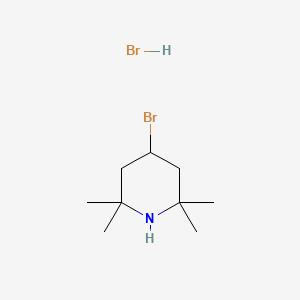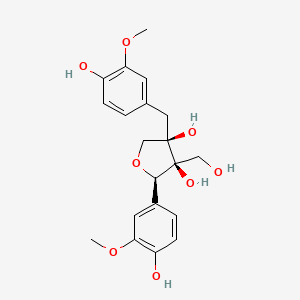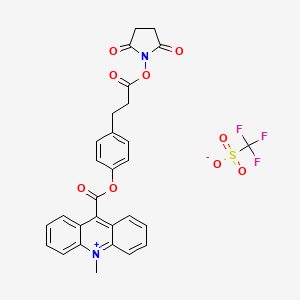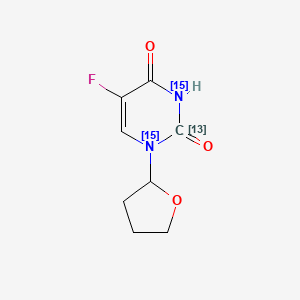
Tegafur-13C,15N2
Descripción general
Descripción
Tegafur-13C,15N2 is a labeled form of Tegafur , which is an antineoplastic drug . It is used in cancer research and is available as a high-quality, certified reference material .
Synthesis Analysis
Tegafur-13C,15N2 can be synthesized as a cocrystal with other compounds to improve its solubility. For example, two new 1:1 cocrystals of Tegafur-13C,15N2 with 2,4 dihydroxybenzoic acid (2,4HBA) and p-nitrophenol (PNP) were synthesized . The cocrystal products were identified and characterized by various solid-state analysis techniques .Aplicaciones Científicas De Investigación
Cancer Research Chemicals and Analytical Standards
Tegafur-13C,15N2 is utilized as a high-quality, certified reference material in cancer research. It aids in the development of analytical standards for studying the pharmacokinetics and metabolic pathways of Tegafur, an antitumor prodrug .
Photo-Chemotherapy for Skin Cancer
A novel application involves the use of Tegafur-13C,15N2 in pharmaceutical formulations for selective LED-based photo-chemotherapy of non-melanoma skin cancer. This approach combines photothermal agents with chemotherapeutic drugs to target cancer cells selectively while minimizing damage to healthy tissues .
Development of Anticancer Strategies
The labeled compound plays a crucial role in the synthesis of new anticancer strategies. Its unique isotopic labeling allows for precise tracking in biological systems, providing insights into the drug’s behavior and efficacy in cancer treatment .
Pharmaceutical Formulation Research
Researchers are exploring Tegafur-13C,15N2 in the development of new pharmaceutical formulations. These studies aim to improve the solubility, bioavailability, and therapeutic efficacy of Tegafur through the creation of novel cocrystals and other advanced drug delivery systems .
Enzyme Inhibition Studies
Tegafur-13C,15N2 is used in enzyme inhibition studies to understand its mechanism of action. It serves as a tool to investigate the inhibition of thymidylate synthetase, a key enzyme involved in DNA replication, which is more commonly found in cancer cells .
Stable Isotope Labelled Analytical Studies
The compound is essential in stable isotope-labeled analytical studies. It provides a stable isotope tracer for metabolic studies, helping to elucidate the metabolic pathways and interactions of Tegafur in various biological systems .
Mecanismo De Acción
Target of Action
Tegafur-13C,15N2 is a prodrug of Fluorouracil (5-FU), an antineoplastic agent used in the treatment of various cancers . The primary target of Tegafur-13C,15N2 is thymidylate synthase (TS) , an enzyme involved in the pyrimidine pathway of DNA synthesis .
Mode of Action
Tegafur-13C,15N2 is metabolized into 5-FU, which mediates its anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This inhibition disrupts the synthesis of DNA and purines in cells .
Biochemical Pathways
The transformation of 2’-deoxyurindylate (dUMP) to 2’-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells . Tegafur-13C,15N2, through its active metabolite 5-FU, inhibits this transformation, thereby disrupting the pyrimidine pathway and ultimately leading to decreased DNA synthesis .
Pharmacokinetics
Tegafur-13C,15N2 is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation . This ensures high concentrations of 5-FU at a lower dose of Tegafur-13C,15N2 . The water solubility and permeability of Tegafur from the Tegafur-13C,15N2 cocrystal are concurrently enhanced compared with intact Tegafur . This ameliorated in vitro biopharmaceutical properties can efficaciously turn into the in vivo optimized pharmacokinetic characteristics with the prolonged half-life and increased bioavailability compared with Tegafur itself .
Result of Action
The result of Tegafur-13C,15N2 action is a decrease in thymidine synthesis, DNA synthesis, disrupted RNA function, and tumor cell cytotoxicity . This leads to the death of cancer cells and is the basis for its use in the treatment of various cancers .
Action Environment
The action of Tegafur-13C,15N2 can be influenced by various environmental factors. For instance, the pH environment can affect the dissolving and permeating behaviors of the Tegafur-13C,15N2 cocrystal . Additionally, the combination of Tegafur-13C,15N2 with other drugs can enhance its bioavailability and limit the toxicity of 5-FU .
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-HLDOMDIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849648 | |
| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tegafur-13C,15N2 | |
CAS RN |
1189456-27-6 | |
| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)

